

# An In-depth Technical Guide to Methyl 2-(benzofuran-2-yl)acetate

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## Compound of Interest

Compound Name: Methyl 2-(benzofuran-2-yl)acetate

Cat. No.: B3022460

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## Abstract

This technical guide provides a comprehensive overview of **Methyl 2-(benzofuran-2-yl)acetate**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical identifiers, physicochemical properties, synthesis protocols, and spectral data. Furthermore, it explores the broader context of the biological significance of the benzofuran scaffold, particularly in the development of novel therapeutic agents.

## Chemical Identifiers and Physicochemical Properties

**Methyl 2-(benzofuran-2-yl)acetate** is a derivative of benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring. Its core structure is a key pharmacophore in numerous biologically active molecules.<sup>[1]</sup>

## Identifiers

A comprehensive list of identifiers for **Methyl 2-(benzofuran-2-yl)acetate** is provided below, facilitating its unambiguous identification in chemical databases and literature.<sup>[2]</sup>

Identifier Type	Value
CAS Number	39581-61-8[2]
IUPAC Name	methyl 2-(1-benzofuran-2-yl)acetate[2]
Molecular Formula	C <sub>11</sub> H <sub>10</sub> O <sub>3</sub> [2]
InChI	InChI=1S/C11H10O3/c1-13-11(12)7-9-6-8-4-2-3-5-10(8)14-9/h2-6H,7H2,1H3[2]
InChIKey	ICNDTNJOTQMHCP-UHFFFAOYSA-N[2]
Canonical SMILES	COC(=O)CC1=CC2=CC=CC=C2O1[2]
PubChem CID	15618731[2]

## Physicochemical Properties

The key physicochemical properties of **Methyl 2-(benzofuran-2-yl)acetate** are summarized in the following table. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

Property	Value	Source
Molecular Weight	190.19 g/mol	PubChem[2]
Boiling Point	35 °C at 0.35 Torr	CookeChem
Density (Predicted)	1.195 ± 0.06 g/cm <sup>3</sup>	CookeChem
XLogP3	2.1	PubChem[2]
Hydrogen Bond Donor Count	0	PubChem[2]
Hydrogen Bond Acceptor Count	3	PubChem[2]
Rotatable Bond Count	3	PubChem[2]
Exact Mass	190.062994 g/mol	PubChem[2]
Monoisotopic Mass	190.062994 g/mol	PubChem[2]

## Synthesis and Spectroscopic Characterization

The synthesis of **Methyl 2-(benzofuran-2-yl)acetate** can be readily achieved through the esterification of 2-(benzofuran-2-yl)acetic acid. A general and reliable method for this transformation is the Fischer-Speier esterification.<sup>[3][4]</sup>

### Experimental Protocol: Fischer-Speier Esterification

This protocol describes the synthesis of **Methyl 2-(benzofuran-2-yl)acetate** from its corresponding carboxylic acid.

Materials:

- 2-(Benzofuran-2-yl)acetic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated aqueous solution)
- Brine
- Anhydrous magnesium sulfate
- Diethyl ether
- Dichloromethane

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(benzofuran-2-yl)acetic acid in an excess of anhydrous methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- After completion, allow the mixture to cool to room temperature.
- Remove the excess methanol under reduced pressure.
- Dissolve the residue in diethyl ether and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure **Methyl 2-(benzofuran-2-yl)acetate**.

## Spectroscopic Data

The structural confirmation of **Methyl 2-(benzofuran-2-yl)acetate** is achieved through various spectroscopic techniques. While the raw spectra are not publicly available, the existence of this data is documented.<sup>[2]</sup> The expected spectral characteristics are outlined below.

<sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance): The <sup>1</sup>H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzofuran ring, a singlet for the methylene protons of the acetate group, and a singlet for the methyl ester protons. For a related compound, methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate, the methyl ester protons appear as a singlet at  $\delta$  3.74 ppm, and the methylene protons as a singlet at  $\delta$  4.04 ppm.<sup>[5]</sup>

<sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance): The <sup>13</sup>C NMR spectrum will display distinct signals for each of the 11 carbon atoms in the molecule, including the carbonyl carbon of the ester group, the carbons of the benzofuran ring system, the methylene carbon, and the methyl carbon of the ester.

MS (Mass Spectrometry): The mass spectrum, typically obtained via Gas Chromatography-Mass Spectrometry (GC-MS), will show the molecular ion peak ( $M^+$ ) corresponding to the molecular weight of the compound (190.19 g/mol).<sup>[2]</sup> The fragmentation pattern will provide further structural information. For a related derivative, the molecular ion peak was observed at  $m/z$  266 [ $M^+$ ].<sup>[5]</sup>

# Biological Significance and Drug Development Potential

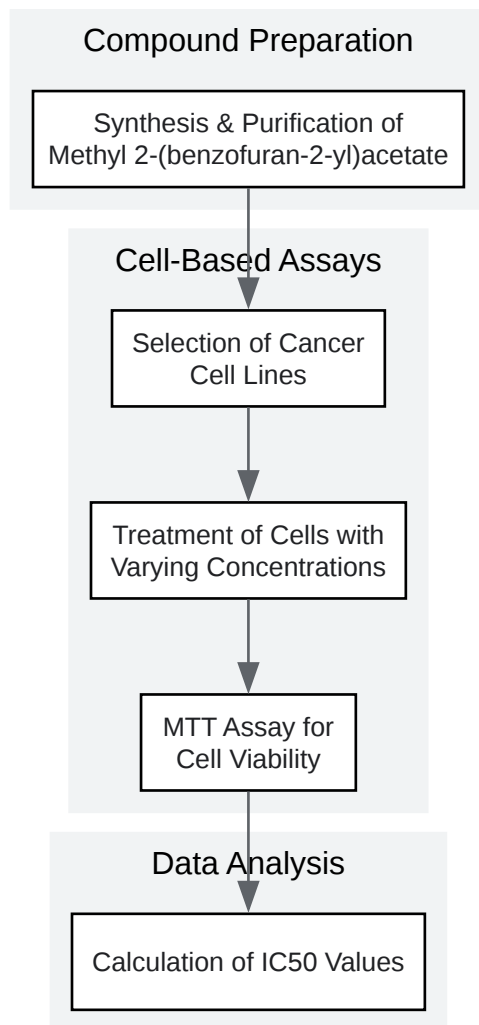
The benzofuran scaffold is a prominent feature in a wide range of natural products and synthetic compounds with diverse and potent biological activities.<sup>[6]</sup> This has made benzofuran derivatives a significant area of focus in drug discovery and development.

## Anticancer Activity

Numerous studies have demonstrated the potent anticancer properties of benzofuran derivatives. These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis through caspase-dependent pathways and the modulation of reactive oxygen species (ROS) levels within cancer cells.

A general workflow for assessing the in vitro cytotoxicity of a benzofuran derivative is outlined below.

## General Workflow for In Vitro Cytotoxicity Assessment



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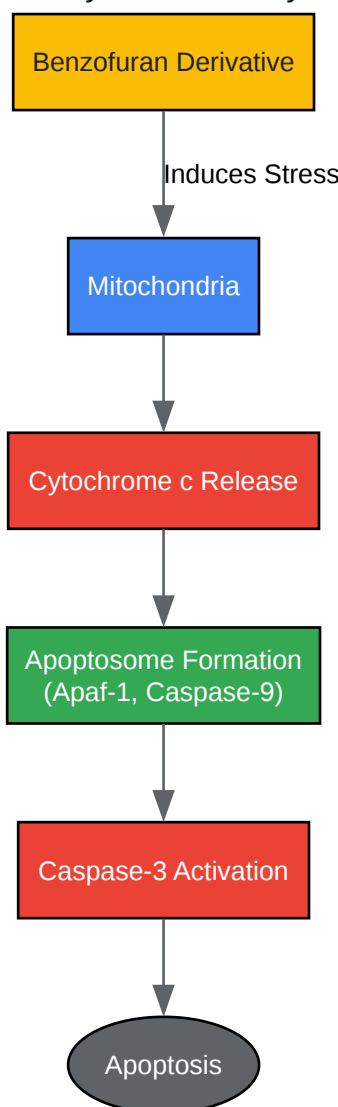
Caption: General workflow for in vitro cytotoxicity assessment.

## Potential Mechanism of Action

While the specific signaling pathways affected by **Methyl 2-(benzofuran-2-yl)acetate** have not been elucidated, the known anticancer activities of related benzofuran derivatives suggest potential involvement in pathways that regulate cell proliferation and apoptosis. For instance, some benzofuran derivatives are known to induce apoptosis by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases.

The following diagram illustrates a plausible signaling pathway that could be modulated by a bioactive benzofuran derivative.

Potential Apoptotic Pathway Modulated by Benzofuran Derivatives



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Caption: Potential apoptotic pathway modulated by benzofuran derivatives.

## Conclusion

**Methyl 2-(benzofuran-2-yl)acetate** serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The benzofuran core is a well-established pharmacophore, and derivatives of this compound warrant further investigation for

their biological activities. This guide provides foundational technical information to support researchers in their exploration of this and related compounds in the field of drug discovery and development.

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